molecular formula C17H16ClNOS B14347857 7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL CAS No. 98095-84-2

7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL

Cat. No.: B14347857
CAS No.: 98095-84-2
M. Wt: 317.8 g/mol
InChI Key: PUOJURMVADTYMN-UHFFFAOYSA-N
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Description

7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by the presence of a chlorine atom at the seventh position and a methylamino group at the ninth position, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL typically involves the following steps:

    Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a biphenyl derivative.

    Introduction of the Methylamino Group: The methylamino group is introduced through a nucleophilic substitution reaction using methylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex thioxanthene derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential use as an antipsychotic agent due to its structural similarity to other thioxanthenes.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, such as dopamine receptors, which are implicated in its antipsychotic effects.

    Pathways Involved: It may modulate neurotransmitter signaling pathways, leading to alterations in neuronal activity and behavior.

Comparison with Similar Compounds

Similar Compounds

    Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.

    Flupenthixol: A thioxanthene used as an antipsychotic agent.

    Thiothixene: Known for its use in the treatment of schizophrenia.

Uniqueness

7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other thioxanthenes. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects.

Properties

CAS No.

98095-84-2

Molecular Formula

C17H16ClNOS

Molecular Weight

317.8 g/mol

IUPAC Name

7-chloro-9-[3-(methylamino)propylidene]thioxanthen-4-ol

InChI

InChI=1S/C17H16ClNOS/c1-19-9-3-5-12-13-4-2-6-15(20)17(13)21-16-8-7-11(18)10-14(12)16/h2,4-8,10,19-20H,3,9H2,1H3

InChI Key

PUOJURMVADTYMN-UHFFFAOYSA-N

Canonical SMILES

CNCCC=C1C2=C(C(=CC=C2)O)SC3=C1C=C(C=C3)Cl

Origin of Product

United States

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